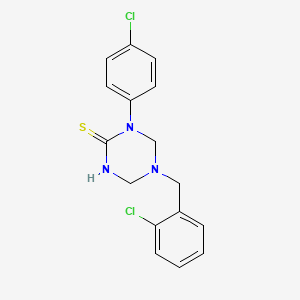
5-(2-Chlorobenzyl)-1-(4-chlorophenyl)-1,3,5-triazinane-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-氯苄基)-1-(4-氯苯基)-1,3,5-三嗪烷-2-硫酮是一种杂环化合物,包含连接到三嗪烷环上的苄基和苯基基团。
准备方法
合成路线和反应条件: 5-(2-氯苄基)-1-(4-氯苯基)-1,3,5-三嗪烷-2-硫酮的合成通常涉及在碱(如三乙胺)存在下,2-氯苄基氯与4-氯苯基异硫氰酸酯的反应。反应在室温下,使用二氯甲烷等有机溶剂进行。然后将所得中间体环化形成三嗪烷环。
工业生产方法: 这种化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化系统可以提高生产过程的效率和产率。此外,还使用重结晶和色谱等纯化技术来获得纯化合物。
反应类型:
氧化: 该化合物可以进行氧化反应,通常涉及硫酮基团中的硫原子。
还原: 还原反应可能针对氯苄基或氯苯基基团,导致形成相应的苄基或苯基衍生物。
取代: 亲核取代反应可以在氯原子上发生,导致形成各种取代衍生物。
常用试剂和条件:
氧化: 过氧化氢或高锰酸钾等试剂可在酸性或碱性条件下使用。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可在氢氧化钠等碱存在下使用。
主要产物:
氧化: 亚砜或砜。
还原: 苄基或苯基衍生物。
取代: 取代的三嗪烷衍生物。
化学反应分析
Types of Reactions
1-(4-chlorophenyl)-5-[(2-chlorophenyl)methyl]-1,3,5-triazinane-2-thione can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated triazinane derivatives, while reduction may produce dechlorinated or hydrogenated products.
科学研究应用
化学: 该化合物被用作合成更复杂杂环化合物的结构单元。其独特的结构允许探索新的化学反应和机理。
生物学: 在生物学研究中,该化合物因其作为抗菌剂或抗癌剂的潜力而受到研究。它与生物大分子相互作用的能力使其成为药物开发的候选者。
医药: 该化合物潜在的治疗特性在开发新药方面得到探索。研究它与特定分子靶标的相互作用以了解其作用机制。
工业: 在工业领域,该化合物用于开发具有特定性能的新材料,如聚合物和涂料。
5. 作用机理
5-(2-氯苄基)-1-(4-氯苯基)-1,3,5-三嗪烷-2-硫酮的作用机理涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能通过与活性位点结合来抑制某些酶的活性,从而阻断其功能。此外,它可能与细胞受体相互作用,导致细胞信号通路发生改变。
类似化合物:
- 5-(4-氯苄基)-3-(4-氯苯基)-1H-1,2,4-三唑
- 5-(4-氯苄基)-3-(4-氯苯基)-1H-1,2,4-三唑-3-胺
比较: 与类似化合物相比,5-(2-氯苄基)-1-(4-氯苯基)-1,3,5-三嗪烷-2-硫酮具有独特的三嗪烷环结构,赋予其独特的化学和生物学特性。
作用机制
The mechanism of action of 1-(4-chlorophenyl)-5-[(2-chlorophenyl)methyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- 1-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate
- Diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate
Uniqueness
1-(4-chlorophenyl)-5-[(2-chlorophenyl)methyl]-1,3,5-triazinane-2-thione is unique due to its specific triazinane ring structure and the presence of chlorophenyl groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C16H15Cl2N3S |
|---|---|
分子量 |
352.3 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-5-[(2-chlorophenyl)methyl]-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H15Cl2N3S/c17-13-5-7-14(8-6-13)21-11-20(10-19-16(21)22)9-12-3-1-2-4-15(12)18/h1-8H,9-11H2,(H,19,22) |
InChI 键 |
IUFUOWSMMLJXTB-UHFFFAOYSA-N |
规范 SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















